(E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Alkyne Addition: Addition of the prop-2-ynoxy group to the brominated phenyl ring.
Nitrile Formation: Introduction of the cyano group.
Amide Formation: Coupling of the cyano group with the 4-fluorophenylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features might interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, enabling the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Binding: It might interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could affect signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of the prop-2-ynoxy group.
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide: Similar structure but with a methoxy group instead of the prop-2-ynoxy group.
Uniqueness
The uniqueness of (E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the prop-2-ynoxy group, in particular, might influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(5-bromo-2-prop-2-ynoxyphenyl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN2O2/c1-2-9-25-18-8-3-15(20)11-13(18)10-14(12-22)19(24)23-17-6-4-16(21)5-7-17/h1,3-8,10-11H,9H2,(H,23,24)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFAWNHSXLOKDS-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.